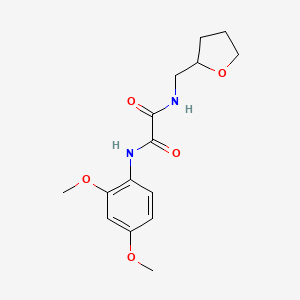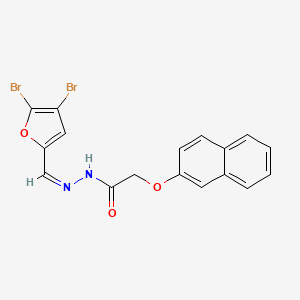![molecular formula C13H16Br3N3O B11114657 N'-[(2E)-2-Pentanylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11114657.png)
N'-[(2E)-2-Pentanylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(2E)-2-Pentanylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is a chemical compound with the molecular formula C₁₃H₁₆Br₃N₃O. This compound is known for its unique structure, which includes a pentanylidene group and a tribromophenyl group. It has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E)-2-Pentanylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide typically involves the condensation of 2,4,5-tribromoaniline with acetohydrazide in the presence of a suitable aldehyde, such as pentanal. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(2E)-2-Pentanylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tribromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[(2E)-2-Pentanylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(2E)-2-Pentanylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tribromophenyl group is believed to play a crucial role in its biological activity, potentially through interactions with cellular proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-[(2E)-2-Pentanylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide
- N’-(2-Pentanylidene)-2-[(2,4,5-tribromophenyl)amino]acetohydrazide
Uniqueness
N’-[(2E)-2-Pentanylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is unique due to its specific substitution pattern on the phenyl ring and the presence of the pentanylidene group. These structural features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C13H16Br3N3O |
|---|---|
Molecular Weight |
470.00 g/mol |
IUPAC Name |
N-[(E)-pentan-2-ylideneamino]-2-(2,4,5-tribromoanilino)acetamide |
InChI |
InChI=1S/C13H16Br3N3O/c1-3-4-8(2)18-19-13(20)7-17-12-6-10(15)9(14)5-11(12)16/h5-6,17H,3-4,7H2,1-2H3,(H,19,20)/b18-8+ |
InChI Key |
YOVZWZYMMDBYNO-QGMBQPNBSA-N |
Isomeric SMILES |
CCC/C(=N/NC(=O)CNC1=CC(=C(C=C1Br)Br)Br)/C |
Canonical SMILES |
CCCC(=NNC(=O)CNC1=CC(=C(C=C1Br)Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-{[3-(Cyclopentylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B11114584.png)
![2-ethoxy-4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11114588.png)
![N-(2-hydrazinyl-2-oxoethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B11114595.png)
![(4Z)-2-(3,4-dimethylphenyl)-4-{[(2-iodophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11114596.png)
![(4Z)-4-{[(4-bromophenyl)amino]methylidene}-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11114597.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11114612.png)
![N-[(N'-Cyclododecylidenehydrazinecarbonyl)methyl]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B11114617.png)
![3-(4-chlorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B11114619.png)

![2-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B11114640.png)

![Propyl [1-(3,5-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B11114652.png)
![2-cyano-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11114664.png)
